molecular formula C18H16N4 B14214798 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl- CAS No. 824394-83-4

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-

Cat. No.: B14214798
CAS No.: 824394-83-4
M. Wt: 288.3 g/mol
InChI Key: FTUXQXAZCXIVLD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl- is a heterocyclic compound that features both benzimidazole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and the use of solvents such as N,N-dimethylformamide (DMF) or 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or imidazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl- is unique due to its dual benzimidazole and imidazole structure, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This dual structure allows for a broader range of interactions and applications in various fields.

Properties

CAS No.

824394-83-4

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C18H16N4/c1-11-9-15-16(10-12(11)2)22-18(21-15)14-6-4-3-5-13(14)17-19-7-8-20-17/h3-10H,1-2H3,(H,19,20)(H,21,22)

InChI Key

FTUXQXAZCXIVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3C4=NC=CN4

Origin of Product

United States

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